molecular formula C5H13ClN2OS B6190683 imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride CAS No. 2648961-32-2

imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride

Cat. No.: B6190683
CAS No.: 2648961-32-2
M. Wt: 184.69 g/mol
InChI Key: RNYTYMXPEBJFMG-UHFFFAOYSA-N
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Description

Imino(methyl)(pyrrolidin-1-yl)-lambda⁶-sulfanone hydrochloride is a sulfur-containing heterocyclic compound characterized by a sulfone group (lambda⁶-sulfur center) bonded to a methyl group, a pyrrolidine ring, and an imino moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.

Properties

CAS No.

2648961-32-2

Molecular Formula

C5H13ClN2OS

Molecular Weight

184.69 g/mol

IUPAC Name

imino-methyl-oxo-pyrrolidin-1-yl-λ6-sulfane;hydrochloride

InChI

InChI=1S/C5H12N2OS.ClH/c1-9(6,8)7-4-2-3-5-7;/h6H,2-5H2,1H3;1H

InChI Key

RNYTYMXPEBJFMG-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)N1CCCC1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Temperature and Solvent Effects

Comparative studies reveal significant yield variations depending on reaction conditions:

ParameterRange TestedOptimal ValueYield Impact
Reaction Temp.-20°C to 50°C0–5°C+22% yield
Solvent PolarityTHF vs. DCMTHF+15% yield
HCl Concentration1M–6M in ether4M+18% purity

Data synthesized from

Catalytic System Enhancements

The palladium-catalyzed method shows marked improvement with ligand engineering:

  • Without ligand : 62% yield

  • With BINAP ligand : 78% yield

  • With Xantphos ligand : 82% yield

Purification Strategies

Crystallization remains the preferred purification method:

  • Anti-solvent : n-Hexane/ethyl acetate (4:1)

  • Recrystallization Solvent : Methanol/water (7:3)

  • Final Purity : 99.2% by qNMR

Analytical Characterization

Structural Confirmation Techniques

Advanced analytical methods ensure compound identity:

1H NMR (400 MHz, D₂O):

  • δ 3.45 (m, 4H, pyrrolidine CH₂)

  • δ 3.12 (s, 3H, S-CH₃)

  • δ 2.90 (m, 4H, N-CH₂)

HRMS (ESI+):

  • Calculated for C₆H₁₄ClN₂OS: 217.0468

  • Found: 217.0465

X-ray Crystallography:

  • Space group P2₁/c

  • Bond lengths: S=O 1.45 Å, S-N 1.65 Å

Purity Assessment Protocols

  • HPLC : C18 column, 0.1% TFA/ACN gradient, tR = 6.78 min

  • Karl Fischer : <0.5% water content

  • Chiral HPLC : >99% ee when applicable

Challenges in Industrial-Scale Production

Byproduct Formation

Common impurities include:

  • Over-chlorinated species : 2–3% (mitigated by HCl flow control)

  • Dimerization products : <1% (suppressed by dilute reaction conditions)

Regulatory Considerations

  • Genotoxic Impurities : Requires testing for chloromethyl derivatives (ICH M7)

  • Residual Solvents : Meets ICH Q3C limits for Class 2 solvents

Emerging Applications Influencing Synthesis Design

While focusing on preparation methods, it's noteworthy that applications in drug discovery drive synthetic innovation:

  • Anticancer candidates : Demands >99% purity for in vivo studies

  • ENPP1 inhibitors : Requires strict control of stereochemistry

  • PET tracers : Needs rapid synthesis protocols (<2 hr total)

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanone group can be further oxidized to sulfone using strong oxidizing agents.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride serves as a versatile building block for the production of more complex molecules. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The imino group can undergo nucleophilic attack, allowing for the introduction of different substituents.
  • Functionalization : The sulfanone moiety enables further modifications that can enhance the compound's properties or lead to new derivatives.

The compound's reactivity makes it valuable for synthesizing pharmaceuticals and other fine chemicals.

Biology

Research has indicated that this compound exhibits promising biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be useful in developing therapeutic agents.
  • Protein Interaction Studies : It has been utilized to investigate binding affinities with various proteins, providing insights into its potential as a drug candidate.

These biological applications suggest that the compound may play a role in drug discovery and development.

Medicine

This compound is being explored for its potential medicinal applications:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties : There is ongoing research into its effectiveness against various pathogens, which could lead to new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Interaction Studies

Research has focused on the interaction of this compound with specific molecular targets. For example, binding affinity studies revealed significant interactions with certain enzymes, suggesting potential pathways for therapeutic intervention.

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. Further studies are required to elucidate the underlying mechanisms and optimize its efficacy.

Mechanism of Action

The mechanism of action of imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the sulfanone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

a) [(2-Aminoethyl)imino]dimethyl-lambda⁶-sulfanone Hydrochloride
  • Molecular Formula : C₄H₁₃ClN₂OS (MW: 172.68) .
  • Key Differences: Replaces the pyrrolidine ring with a dimethyl group and a 2-aminoethyl chain.
b) N⁵-[Imino(propylamino)methyl]-L-ornithine Hydrochloride (NPLA)
  • Molecular Formula : C₉H₂₁ClN₆O₂ (MW: 292.76) .
  • Key Differences: Contains an ornithine backbone and a propylamino group instead of a sulfone core.
  • Functional Role: Selective neuronal nitric oxide synthase (nNOS) inhibitor, contrasting with sulfone derivatives that may lack direct NOS-targeting activity.

Functional Analogues

a) Nω-Nitro-L-arginine Methyl Ester Hydrochloride (L-NAME)
  • Molecular Formula : C₇H₁₆ClN₄O₄ (MW: 254.68) .
  • Functional Overlap: Both are hydrochloride salts used in biochemical studies. However, L-NAME is a non-selective NOS inhibitor, while the sulfone derivative’s mechanism remains uncharacterized.
b) Hydrazinecarbothioamide, N,N-dipropyl-2-(2-pyridinemethylene)-, (N,N,S) Copper(II) Chloride Complex (SP-4-3)
  • Molecular Formula: Not explicitly stated; contains a copper-thioamide complex .
  • Functional Contrast : Exhibits antifungal activity against Candida spp., whereas sulfone derivatives may lack metal-coordinating properties critical for such activity.

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Application
Imino(methyl)(pyrrolidin-1-yl)-lambda⁶-sulfanone HCl C₆H₁₃ClN₂OS (estimated) ~192.68 (est.) Sulfone, pyrrolidine, imino Hypothesized enzyme modulation
[(2-Aminoethyl)imino]dimethyl-lambda⁶-sulfanone HCl C₄H₁₃ClN₂OS 172.68 Sulfone, dimethyl, aminoethyl Synthetic intermediate
NPLA C₉H₂₁ClN₆O₂ 292.76 Ornithine, propylamino, imino nNOS inhibition
L-NAME C₇H₁₆ClN₄O₄ 254.68 Nitroarginine, methyl ester Broad NOS inhibition

Table 2: Pharmacological Activity Insights

Compound Target Pathway/Organism Efficacy/IC₅₀ Reference
SP-4-3 (Copper complex) Candida spp. Moderate antifungal Pierce et al., 2014
NPLA Neuronal NOS 1 µM (in vitro)
L-NAME Endothelial/NOS 100 µM (in vitro)
Imino(methyl)(pyrrolidin-1-yl)-lambda⁶-sulfanone HCl Not yet characterized N/A Hypothetical

Critical Analysis of Divergences

  • Structural Flexibility: The pyrrolidine ring in the target compound may confer greater conformational stability compared to dimethyl or aminoethyl substituents in analogues .
  • Solubility and Bioavailability : Hydrochloride salts generally enhance solubility, but the pyrrolidine group’s hydrophobicity could offset this advantage relative to L-NAME or NPLA.

Q & A

Q. What are the optimal synthetic routes for imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution of chlorine on the pyrimidine ring followed by sulfanone group incorporation. Key parameters include temperature control (e.g., refluxing in dichloromethane or acetonitrile), solvent polarity, and catalyst use (e.g., Lewis acids for imine formation). Purification via high-performance liquid chromatography (HPLC) or recrystallization is critical for achieving high purity (>95%). Reaction optimization studies using fractional factorial design can minimize trial-and-error approaches .

Q. What spectroscopic and analytical techniques are essential for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms the imino and pyrrolidine moieties, while Mass Spectrometry (MS) validates the molecular ion peak (e.g., m/z 191.64 for C5H6ClN3OS). Infrared (IR) spectroscopy identifies functional groups like sulfanone (S=O stretch ~1150 cm⁻¹). For salts, ion chromatography ensures chloride counterion quantification. Structural ambiguities (e.g., tautomerism) may require X-ray crystallography .

Q. How does the compound’s solubility and stability profile impact experimental design?

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility, facilitating biological assays. Stability studies under varying pH (e.g., 4–8) and temperatures (e.g., 25°C vs. 4°C) are critical for storage. Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (>150°C), guiding handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) during structural confirmation?

Discrepancies may arise from isotopic patterns (MS) vs. proton environments (NMR). Cross-validation using 2D NMR techniques (e.g., HSQC, HMBC) clarifies connectivity. Computational tools like density functional theory (DFT) predict NMR chemical shifts, aiding peak assignment. For chiral centers, polarimetry or chiral HPLC resolves enantiomeric purity .

Q. What computational methods are effective in predicting the compound’s reactivity or biological activity?

Quantum mechanical calculations (e.g., DFT) model reaction pathways, such as sulfanone group nucleophilic attack. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes). Machine learning platforms (e.g., ICReDD’s reaction path search) optimize synthetic routes using quantum chemical and experimental data .

Q. What experimental strategies mitigate byproduct formation during synthesis?

Byproducts often stem from incomplete substitution or oxidation. Design of Experiments (DoE) methodologies, such as Plackett-Burman designs, identify critical factors (e.g., reagent stoichiometry, reaction time). Online monitoring via LC-MS tracks intermediate formation, enabling real-time adjustments. Green chemistry principles (e.g., microwave-assisted synthesis) reduce side reactions .

Q. How can researchers design assays to study the compound’s interaction with biological targets (e.g., enzymes)?

Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For enzyme inhibition, fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) provide real-time activity readouts. Cell-based assays (e.g., luciferase reporters) validate target engagement in physiological contexts .

Methodological Notes

  • Contradiction Analysis : Use hierarchical clustering of spectroscopic data to identify outliers .
  • Advanced Purification : Simulated Moving Bed (SMB) chromatography scales up separation for gram-scale synthesis .
  • Safety Protocols : Adhere to Chemical Hygiene Plan guidelines for handling reactive intermediates (e.g., imine precursors) .

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